molecular formula C12H11NO2 B8500871 2-Cyano-1-[4-(2-propenyloxy)phenyl]ethanone

2-Cyano-1-[4-(2-propenyloxy)phenyl]ethanone

Cat. No. B8500871
M. Wt: 201.22 g/mol
InChI Key: KQWSZCAIPAWMQU-UHFFFAOYSA-N
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Patent
US05132424

Procedure details

A mixture of 41.25 g. (200 mmoles) of ethyl 4-[(2-propenyl)oxy]phenylbenzoate, 15.0 g. (220 mmoles of sodium ethoxide and 13 ml. (240 mmoles) of acetonitrile in 85 ml. of dry toluene was mechanically stirred under a nitrogen atmosphere at 108° C. for 24 hours. The reaction mixture was cooled and diluted with 600 ml. of water. After all of the solid had dissolved, the mixture was washed with two 100 ml. portions of ethyl ether. The aqueous phase was then acidified to pH 5-6 with concentrated aqueous hydrochloric acid (required about 15 ml.). The precipitate which formed was collected by suction filtration, washed with water and air dried. This solid was sufficiently pure to carry directly into the next step. If desired, an analytically pure sample could be obtained by crystallization from an ethyl acetate/hexane mixture. 1H NMR (CDCl3, δ) 7.90 [d, 2H, J=9 Hz, phenyl-H(2]), 6.99 (d, 2H, J=9 Hz, phenyl-H(3)), 6.05 (m, 1H, vinyl CH), 5.43 (d, 1H, J=17 Hz, vinyl CH2), 5.35 (d, 1H, J=11 Hz, vinyl CH2), 4.63 (d, 2H, J=5 Hz, OCH2), 4,02 (s, 2H, CH2CN).
Name
ethyl 4-[(2-propenyl)oxy]phenylbenzoate
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
220 mmol
Type
reactant
Reaction Step Two
Quantity
240 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](C2C=CC=CC=2C(OCC)=O)=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[O-:22][CH2:23][CH3:24].[Na+].[C:26](#[N:28])C.C1(C)C=CC=CC=1>O>[C:26]([CH2:24][C:23]([C:8]1[CH:9]=[CH:10][C:5]([O:4][CH2:1][CH:2]=[CH2:3])=[CH:6][CH:7]=1)=[O:22])#[N:28] |f:1.2|

Inputs

Step One
Name
ethyl 4-[(2-propenyl)oxy]phenylbenzoate
Quantity
200 mmol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)C1=C(C(=O)OCC)C=CC=C1
Step Two
Name
Quantity
220 mmol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
240 mmol
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 41.25 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with 600 ml
DISSOLUTION
Type
DISSOLUTION
Details
After all of the solid had dissolved
WASH
Type
WASH
Details
the mixture was washed with two 100 ml
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
an analytically pure sample could be obtained by crystallization from an ethyl acetate/hexane mixture

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)C1=CC=C(C=C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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